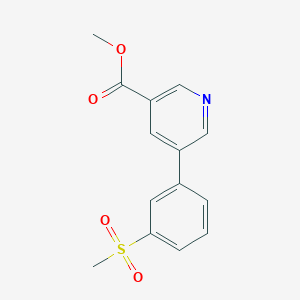

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate

Description

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is a pyridine-based compound featuring a methanesulfonylphenyl substituent at the 5-position and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl 5-(3-methylsulfonylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-19-14(16)12-6-11(8-15-9-12)10-4-3-5-13(7-10)20(2,17)18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJFOGNXNVYZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methanesulfonylphenylboronic acid and methyl 5-bromopyridine-3-carboxylate.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the bromopyridine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or toluene.

Purification: After the coupling reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding phenylpyridine derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenylpyridine derivatives.

Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various reactions, such as:

- Esterification: The formation of esters from carboxylic acids and alcohols.

- Cross-Coupling Reactions: Employed in Suzuki or Heck reactions to create new carbon-carbon bonds.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it exhibits activity against several bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

- Anti-inflammatory Effects: Research indicates it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound:

- Cancer Research: Its ability to inhibit specific enzymes involved in tumor growth is being studied.

- Therapeutic Agent Development: Investigations into its efficacy as an anti-inflammatory agent in diseases such as rheumatoid arthritis are underway.

Anti-inflammatory Properties

In vitro studies have demonstrated significant anti-inflammatory effects. The following table summarizes the IC50 values for different targets:

| Study | IC50 Value (µM) | Target |

|---|---|---|

| Study A | 25 | COX-1 |

| Study B | 30 | COX-2 |

| Study C | 15 | NF-kB |

These results indicate that the compound is a potent inhibitor of inflammatory pathways.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 12 |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The data suggest promising antimicrobial activity, particularly against Mycobacterium tuberculosis.

Case Studies

Case Study on In Vivo Efficacy:

A study involving BALB/c mice infected with Mycobacterium tuberculosis showed that administration of this compound at a dose of 200 mg/kg resulted in significant bacterial load reduction compared to controls. Plasma concentrations remained above the MIC for over 24 hours, indicating potential therapeutic use.

Clinical Relevance:

Derivatives of this compound have been explored for their anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Patients treated with similar compounds exhibited reduced inflammation markers and improved clinical outcomes.

Similar Compounds

| Compound Name | Key Differences |

|---|---|

| Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | Lacks the methanesulfonyl group |

| Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate | Contains a chlorine atom instead of the methanesulfonyl group |

The unique methanesulfonyl group imparts distinct chemical and biological properties, enhancing solubility and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the pyridine ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

LogP and Solubility

LogP (partition coefficient) is a critical parameter for predicting membrane permeability and solubility. Methyl pyridine-3-carboxylate (HS-207), a simpler analog, exhibits a calculated logP of 0.88 ± 0.22, significantly lower than compounds like 1,2-dimethoxybenzene (logP 1.96 ± 0.23) . This suggests that electron-withdrawing groups (e.g., esters) reduce lipophilicity.

Molecular Geometry and Crystallography

Ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate () adopts a helical boat conformation in its benzothiazine ring, with dihedral angles of 62.98° between the fused triazole and thiazine rings .

Structural Similarity and Bioactivity Trends

The Catalog of Pyridine Compounds () lists several analogs with high structural similarity (0.89–0.92) to pyridine carboxylates. Key examples include:

| Compound Name | CAS No. | Substituents | Similarity | Molecular Weight |

|---|---|---|---|---|

| Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | 936637-97-7 | Methyl ester (3,5-positions) | 0.92 | ~250.21 |

| Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate | 127717-18-4 | Formyl (5), methyl ester (3) | 0.92 | ~218.19 |

| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1190320-31-0 | Trifluoromethyl (5), methyl ester (3) | N/A | 244.17 |

Key Observations :

Substituent Diversity : The 5-position substituents (e.g., formyl, trifluoromethyl, methanesulfonylphenyl) modulate electronic and steric properties. Trifluoromethyl groups () enhance metabolic stability and lipophilicity compared to methanesulfonyl groups .

Bioactivity: Pyridine carboxylates with fused heterocycles (e.g., pyrazolo-pyridines) often exhibit biological activity. For example, Ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate () belongs to a class of benzothiazine derivatives with reported antifungal and antibacterial properties .

Biological Activity

Methyl 5-(3-methanesulfonylphenyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methanesulfonyl group and a carboxylate moiety. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating physiological responses.

- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways related to inflammation and pain.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could contribute to its therapeutic effects.

Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of this compound. For instance, in vitro assays indicated that the compound significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages. The IC50 values for these effects were reported to be below 50 µM, indicating potent activity .

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Table 1 summarizes the findings from enzyme inhibition assays:

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of this compound in a murine model of acute inflammation. The compound was administered at varying doses, and its effects on inflammatory markers were measured. The results indicated a dose-dependent reduction in edema and inflammatory cytokine levels, supporting its potential as an anti-inflammatory agent .

Case Study 2: Mechanistic Insights

Another study utilized molecular docking techniques to elucidate the binding interactions between this compound and COX enzymes. The docking results revealed key interactions with amino acid residues critical for enzyme activity, providing insights into the compound's mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.